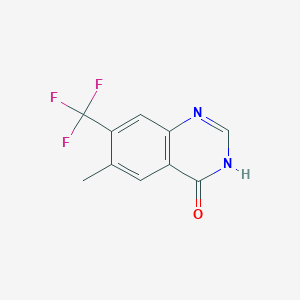

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Description

Properties

IUPAC Name |

6-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEPXJKTJFGWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives to Quinazolin-4-ones

A common initial step is the cyclization of anthranilic acid or its derivatives with formamide or formamide equivalents to form quinazolin-4(3H)-one intermediates.

Procedure : Anthranilic acid is heated with formamide at approximately 120°C, yielding quinazolin-4(3H)-one. This intermediate serves as a scaffold for further substitution.

Example : In a study by J-Stage, anthranilic acid was cyclized to quinazolin-4(3H)-one, which was then converted through subsequent steps to various substituted quinazolines.

Halogenation and Chlorination at the 4-Position

The quinazolin-4(3H)-one intermediate is often converted to 4-chloroquinazoline derivatives using phosphorus oxychloride (POCl3).

Conditions : Refluxing quinazolin-4(3H)-one with POCl3 in dry DMF at 100–105°C for 5–7 hours produces 4-chloroquinazoline derivatives in moderate to good yields (~60-80%).

Significance : The 4-chloro group is a good leaving group, facilitating nucleophilic aromatic substitution to introduce various amines or other nucleophiles at position 4.

Sulfonylation and Further Functionalization

Selective sulfonylation at position 6 can be achieved by reaction with chlorosulfonic acid, producing 6-chlorosulfonylquinazolin-4(3H)-one, which can be further reacted with amines to form sulfonamide derivatives.

Conditions : Addition of quinazolin-4(3H)-one to chlorosulfonic acid at 12–15°C, followed by heating at 60°C for 7 days, yields 6-chlorosulfonylquinazolin-4(3H)-one with high yield (76%).

Subsequent Reactions : The sulfonyl chloride intermediate reacts with various amines in the presence of triethylamine to yield sulfonamide derivatives, which can be further chlorinated at the 4-position using POCl3 to form 4-chloroquinazoline sulfonamides.

Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides

An alternative and transition-metal-free method involves the base-promoted nucleophilic aromatic substitution of ortho-fluorobenzamides with amides in DMSO, followed by intramolecular cyclization to form quinazolin-4-one derivatives.

Typical Conditions : Reaction of 2-fluoro-N-methylbenzamide with benzamide in the presence of cesium carbonate or potassium carbonate at 135°C for 24 hours in DMSO under nitrogen atmosphere.

Advantages : This method avoids transition metals, uses readily available starting materials, and tolerates various substituents, including electron-withdrawing groups like trifluoromethyl, which is relevant for 7-(trifluoromethyl) substitution.

Yields : Moderate to good yields of quinazolin-4-one products are reported, with isolated yields depending on substrates and conditions.

One-Pot Three-Component Domino Reactions

Recent advances include one-pot three-component reactions involving arenediazonium salts, nitriles, and bifunctional anilines to assemble quinazolin-4(3H)-ones efficiently.

Mechanism : Formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by nucleophilic addition and cyclization with bifunctional anilines.

Conditions : Metal-free, mild conditions with good functional group tolerance.

Relevance : This method allows rapid synthesis of diversely substituted quinazolin-4-ols, potentially including 6-methyl and 7-(trifluoromethyl) substituents by choosing appropriate starting materials.

Summary Table of Preparation Methods

| Step | Starting Materials / Intermediates | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Anthranilic acid | Formamide, 120°C | Quinazolin-4(3H)-one | - | Cyclization step to form quinazolinone core |

| 2 | Quinazolin-4(3H)-one | POCl3, DMF, reflux 100–105°C, 5–7 h | 4-Chloroquinazoline | 60–80 | Halogenation at 4-position |

| 3 | 4-Chloroquinazoline | Amines (e.g., p-phenylenediamine), TEA, RT to reflux | 4-Aminoquinazoline derivatives | 60–70 | Nucleophilic aromatic substitution (SNAr) |

| 4 | Quinazolin-4(3H)-one | Chlorosulfonic acid, 12–15°C then 60°C, 7 d | 6-Chlorosulfonylquinazolin-4(3H)-one | 76 | Sulfonylation at position 6 |

| 5 | 6-Chlorosulfonylquinazolin-4(3H)-one | Amines, TEA, RT to reflux | 6-(N-substituted)sulfonylquinazolin-4(3H)-one | - | Sulfonamide formation |

| 6 | 6-(N-substituted)sulfonylquinazolin-4(3H)-one | POCl3, DMF, reflux 100–105°C, 5–7 h | 4-Chloro-6-(N-substituted)sulfonylquinazoline | 60–80 | Chlorination for further substitution |

| 7 | ortho-Fluorobenzamides + Amides | Cs2CO3 or K2CO3, DMSO, 135°C, 24 h | Quinazolin-4-one derivatives | Moderate | Base-promoted SNAr and cyclization, metal-free |

| 8 | Arenediazonium salts + Nitriles + Bifunctional anilines | Metal-free, mild conditions, one-pot | Substituted quinazolin-4(3H)-ones | High | One-pot domino three-component synthesis |

Detailed Research Findings and Notes

The classical method involving anthranilic acid and formamide is well-established but may require multiple steps to introduce specific substituents such as methyl and trifluoromethyl groups at positions 6 and 7.

The chlorination step with POCl3 is critical for activating the 4-position for nucleophilic substitution, which allows introduction of various amines or other nucleophiles.

Sulfonylation at position 6 followed by amine substitution and further chlorination provides a versatile route to functionalized quinazolines, which can be tailored to include methyl and trifluoromethyl substituents by selecting appropriate amines or starting materials.

The base-promoted SNAr reaction of ortho-fluorobenzamides with amides is notable for its transition-metal-free nature and tolerance to electron-withdrawing groups like trifluoromethyl, making it a promising method for synthesizing 7-(trifluoromethyl)quinazolin-4-ol derivatives.

The one-pot three-component reaction offers a rapid and efficient synthesis route with broad substrate scope, potentially enabling the direct assembly of 6-methyl-7-(trifluoromethyl)quinazolin-4-ol by choosing suitable arenediazonium salts and nitriles.

Spectral data and melting points reported in the literature confirm the successful synthesis and purity of intermediates and final products, with yields ranging from moderate to high depending on the method and conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into different quinazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Anticancer Activity

The compound has garnered attention for its potential as an anticancer agent. Quinazoline derivatives, including 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol, have been studied for their ability to inhibit various kinases involved in cancer progression:

- Mechanism of Action : The compound acts as an inhibitor of enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are critical in cellular signaling pathways related to cancer cell growth and survival .

- In Vitro Studies : Research has demonstrated that derivatives of quinazoline exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, specific quinazoline derivatives showed IC50 values lower than those of established drugs like erlotinib, indicating superior efficacy in some cases .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound 4i | MCF-7 | 2.86 |

| Compound 4j | HepG2 | 5.91 |

| Compound 4k | A549 | 14.79 |

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to fully characterize this aspect. Quinazoline derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for development into antimicrobial agents .

Table 2: Synthetic Methods for Quinazoline Derivatives

| Method Description | Key Reagents | Yield (%) |

|---|---|---|

| Condensation Reaction | Aniline derivatives + Carbonyl compounds | Varies by method |

| Fluorination | Trifluoromethylating agents | High |

Structural Comparisons

The structural uniqueness of this compound can be compared with other quinazoline derivatives to highlight its distinctive properties:

Table 3: Comparison of Quinazoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylquinazolin-4(3H)-one | Lacks trifluoromethyl group | Less lipophilic than its trifluoromethyl counterpart |

| 7-Fluoroquinazolin-4(3H)-one | Contains a fluorine atom | Potentially different biological activity |

| 2-Methylquinazoline | Different ring structure | May exhibit distinct pharmacological profiles |

Mechanism of Action

The mechanism of action of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Quinazoline Derivatives

Key Observations:

Position 7 Substituents: The trifluoromethyl group in the target compound contrasts with the methoxy group in analogs (e.g., CAS 184475-71-6). The -CF₃ group increases lipophilicity (logP) and metabolic stability compared to -OCH₃, which enhances solubility but may reduce membrane permeability .

Position 4 Functionalization: The hydroxyl group in the target compound and CAS 184475-71-6 facilitates hydrogen bonding, critical for target engagement. In contrast, phenylamino-substituted analogs (e.g., compound 3) rely on aromatic stacking and hydrophobic interactions .

Halogen Effects :

- Chloro and fluoro substituents on phenyl rings (e.g., CAS 184475-71-6) enhance binding affinity to hydrophobic pockets in targets like EGFR kinases but may increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison Based on Substituent Effects

Discussion:

- Lipophilicity : The target compound’s trifluoromethyl and methyl groups favor membrane penetration, advantageous for CNS-targeting drugs but may limit aqueous solubility .

- Synthetic Yield : CAS 184475-71-6 was synthesized in 90% yield with 98.5% purity under mild conditions , suggesting that the target compound’s synthesis could benefit from similar optimization.

Biological Activity

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is a derivative of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, along with antibacterial and antifungal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a quinazoline core with a methyl group and a trifluoromethyl substituent, which are critical for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 10 | Inhibition of cell growth via apoptosis induction |

| MCF-7 | 10 | Targeting EGFR pathways |

| HT-29 | 12 | Disruption of microtubule assembly |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in vitro against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

The anticancer activity of this compound is primarily attributed to its ability to inhibit key protein kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit:

- Epidermal Growth Factor Receptor (EGFR) : A critical target in many cancers, where its inhibition leads to reduced proliferation and survival of cancer cells.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition can prevent tumor angiogenesis, limiting tumor growth and metastasis .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound also exhibits significant antibacterial and antifungal activities. The following table outlines its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Candida albicans | 7.80 |

| Escherichia coli | Inactive |

These findings suggest that this compound could serve as a lead compound in developing new antibiotics, particularly against resistant strains like MRSA .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at G2/M phase.

- Antibacterial Properties : Another research highlighted the compound's effectiveness against Gram-positive bacteria, particularly MRSA, suggesting a potential role in treating skin infections resistant to conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.